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Application Notes: Synthesis of Feringa Ligands
Introduction

Feringa ligands, a class of chiral phosphoramidites, have emerged as powerful tools in

asymmetric catalysis.[1][2] Developed by the research group of Ben Feringa, these

monodentate ligands have demonstrated remarkable success in a variety of metal-catalyzed

enantioselective transformations, challenging the long-held belief that high stereocontrol

requires rigid bidentate ligands.[1] Their modular synthesis allows for facile tuning of their steric

and electronic properties, making them highly versatile for optimizing catalytic activity and

enantioselectivity.[2][3]

These ligands have found broad applications in key carbon-carbon and carbon-heteroatom

bond-forming reactions, including copper-catalyzed conjugate additions of organozinc reagents

to enones, rhodium-catalyzed asymmetric hydrogenations, and iridium-catalyzed allylic

alkylations.[4][5] The high levels of enantioselectivity achieved with Feringa ligands have made

them invaluable in the synthesis of chiral molecules for the pharmaceutical and fine chemical

industries.[6][7]

This application note provides a detailed protocol for the synthesis of a Feringa-type

phosphoramidite ligand using (-)-Bis[(S)-1-phenylethyl]amine hydrochloride as the chiral

amine source.
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Significance of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride

The chiral amine moiety is a critical component of the Feringa ligand, as it plays a crucial role in

inducing asymmetry in the catalytic transformation. (-)-Bis[(S)-1-phenylethyl]amine
hydrochloride is a commercially available and optically pure starting material that allows for

the reliable and scalable synthesis of the corresponding chiral phosphoramidite ligands.[4][8]

The use of this specific chiral amine has been shown to lead to high enantioselectivities in

various catalytic reactions.[1][3]

Experimental Protocols
This section details the experimental procedures for the preparation of the free amine from its

hydrochloride salt and the subsequent synthesis of the Feringa ligand.

Part 1: Preparation of (-)-Bis[(S)-1-phenylethyl]amine (Free Base)

This procedure outlines the liberation of the free amine from its hydrochloride salt.

Materials:

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

6 N Potassium hydroxide (KOH) solution

Methyl tert-butyl ether (MTBE)

Equipment:

500-mL round-bottomed flask

Magnetic stir bar and stir plate

500-mL separatory funnel

Procedure:

To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add (-)-Bis[(S)-1-
phenylethyl]amine hydrochloride (3.3 g, 12.6 mmol), 6 N aqueous KOH solution (60
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mL, 360 mmol), and methyl tert-butyl ether (MTBE, 60 mL).[4][8]

Stir the mixture vigorously for 6 hours at room temperature.

Transfer the biphasic mixture to a 500-mL separatory funnel.

Separate the aqueous layer and extract it with MTBE (2 x 40 mL).[4][8]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the free amine as an oil.

Part 2: Synthesis of the Feringa Phosphoramidite Ligand

This protocol describes the synthesis of a BINOL-derived Feringa ligand.

Materials:

(R)-(+)-1,1'-bi(2-naphthol) (BINOL)

Phosphorus trichloride (PCl₃)

1-Methyl-2-pyrrolidinone (NMP)

Anhydrous Tetrahydrofuran (THF)

(-)-Bis[(S)-1-phenylethyl]amine

n-Butyllithium (n-BuLi) in hexanes

Equipment:

Flame-dried glassware (three-necked flask, syringe, etc.)

Nitrogen inlet

Temperature probe

Dry ice-acetone bath
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Procedure:

Step A: Synthesis of (R)-(−)-1,1′-Binaphthyl-2,2′-dioxychlorophosphine

In a flask, combine (R)-(+)-1,1'-bi(2-naphthol) (7.0 g, 24.5 mmol) and phosphorus

trichloride (20.5 mL, 235 mmol).[4][8]

Add a catalytic amount of 1-methyl-2-pyrrolidinone (20 μL, 0.2 mmol).[4][8]

Heat the mixture in an oil bath at 92 °C for 10 minutes, during which HCl gas will evolve.

[4][8]

Allow the reaction to cool to room temperature. Remove excess PCl₃ under reduced

pressure to obtain the crude chlorophosphine.

Step B: Synthesis of the Phosphoramidite Ligand

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (-)-bis-

[(S)-1-phenylethyl]amine (1.69 mL, 7.39 mmol) in anhydrous THF (35 mL).[4][8]

Cool the solution to -78 °C using a dry ice-acetone bath.

Add n-butyllithium (1.6 M in hexanes, 4.62 mL, 7.39 mmol) dropwise over 15 minutes,

maintaining the internal temperature below -68 °C.[4][8]

Warm the resulting solution to -30 °C over 30 minutes and then immediately cool it back

down to -78 °C for 1 hour.[4][8]

In a separate flask, dissolve the (R)-(−)-1,1′-binaphthyl-2,2′-dioxychlorophosphine (2.85

g, 8.13 mmol) in dry THF (10 mL).

Add this solution dropwise via syringe to the lithium amide solution at -78 °C, keeping

the temperature below -68 °C.[4][8]

Maintain the reaction at -78 °C for an additional 2 hours, then allow it to warm to room

temperature and stir for 12 hours.[4][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://orgsyn.org/demo.aspx?prep=v85p0238
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719905/
http://orgsyn.org/demo.aspx?prep=v85p0238
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719905/
http://orgsyn.org/demo.aspx?prep=v85p0238
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719905/
http://orgsyn.org/demo.aspx?prep=v85p0238
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719905/
http://orgsyn.org/demo.aspx?prep=v85p0238
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719905/
http://orgsyn.org/demo.aspx?prep=v85p0238
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719905/
http://orgsyn.org/demo.aspx?prep=v85p0238
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719905/
http://orgsyn.org/demo.aspx?prep=v85p0238
https://pmc.ncbi.nlm.nih.gov/articles/PMC2719905/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the solvent by rotary evaporation to yield the crude Feringa ligand. The product

can be further purified by column chromatography.
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Reagent
Molecular
Weight ( g/mol
)

Amount (g)
Amount
(mmol)

Equivalents

Part 1: Free

Base Preparation

(-)-Bis[(S)-1-

phenylethyl]amin

e hydrochloride

261.79 3.3 12.6 1.0

Potassium

Hydroxide (KOH)
56.11 20.2 360 28

Part 2A:

Chlorophosphine

Synthesis

(R)-(+)-1,1'-bi(2-

naphthol)
286.33 7.0 24.5 1.0

Phosphorus

Trichloride (PCl₃)
137.33 32.3 235 9.6

1-Methyl-2-

pyrrolidinone
99.13 ~0.02 0.2 0.008

Part 2B: Ligand

Synthesis

(-)-Bis[(S)-1-

phenylethyl]amin

e

225.34 1.67 7.39 1.0

n-Butyllithium 64.06 - 7.39 1.0

(R)-Binaphthyl-

dioxychlorophos

phine

350.75 2.85 8.13 1.1
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Part 1: Free Base Preparation

Part 2: Feringa Ligand Synthesis

Step A

Step B

(-)-Bis[(S)-1-phenylethyl]amine
hydrochloride KOH, MTBE (-)-Bis[(S)-1-phenylethyl]amine

(Free Base)

n-BuLi, THF

(R)-BINOL PCl3, NMP (R)-Binaphthyl-
dioxychlorophosphine

Feringa LigandLithium Amide

Click to download full resolution via product page

Caption: Workflow for the synthesis of Feringa ligands.

Caption: Overall reaction scheme for Feringa ligand synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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